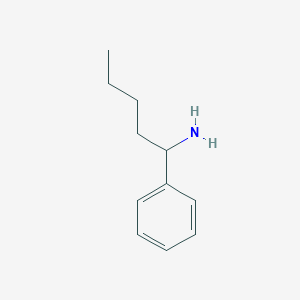

1-Phenyl-pentylamine

Description

Systematic Nomenclature and Advanced Stereochemical Considerations

The systematic IUPAC name for 1-phenyl-pentylamine is 1-phenylpentan-1-amine. nih.govstackexchange.com The molecule consists of a pentyl chain attached to a phenyl group and an amino group at the first carbon position of the pentyl chain. nih.gov This structure gives rise to chirality at the C1 carbon, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenyl-pentylamine and (S)-1-phenyl-pentylamine. bldpharm.combldpharm.com The presence of this stereocenter is a critical feature, as the biological activity of chiral molecules often depends on their specific stereochemical configuration.

The conformational analysis of similar, but simpler, primary amines like 1-pentylamine has been studied using computational methods, revealing multiple possible rotamers (conformational isomers) with varying energies. worldscientific.com While a detailed conformational analysis of this compound is not extensively documented in the provided results, it is expected to have a complex conformational landscape due to the rotational freedom around the C-C and C-N single bonds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-phenylpentan-1-amine nih.gov |

| CAS Number | 61501-03-9 nih.govguidechem.com |

| Molecular Formula | C11H17N nih.govguidechem.com |

| Molecular Weight | 163.26 g/mol nih.gov |

Conceptual Significance of Phenylalkylamine Frameworks in Organic Synthesis

Phenylalkylamine frameworks are of considerable importance in organic synthesis, serving as crucial building blocks and chiral auxiliaries. mdpi.comnih.gov Chiral amines, in general, are found in a significant portion of active pharmaceutical ingredients. rsc.org The synthesis of enantiomerically pure amines is a major focus in pharmaceutical and synthetic chemistry. rsc.orgacs.org

The phenylalkylamine structure is a key component in many chiral ligands and organocatalysts used in asymmetric synthesis. mdpi.comnih.gov For instance, derivatives of the closely related 1-phenylethylamine (B125046) are widely used as chiral resolving agents and in the diastereoselective synthesis of various medicinal substances. mdpi.comnih.gov The synthesis of such chiral amines can be achieved through methods like asymmetric hydrogenation of imines, often employing transition metal catalysts with chiral ligands. acs.org The development of efficient synthetic routes to chiral phenylalkylamines, including enzymatic methods using transaminases, is an active area of research. rsc.org

Historical Context of Amino-Substituted Benzene (B151609) Derivatives: A Review of Foundational Contributions

The study of amino-substituted benzene derivatives, broadly known as anilines or arylamines, has a rich history that has significantly shaped the field of organic chemistry. e-bookshelf.degeeksforgeeks.org Aniline (B41778) (benzenamine) is the simplest aromatic amine and has been a cornerstone in the development of the chemical industry, particularly in the synthesis of dyes. geeksforgeeks.orgontosight.ai The discovery of the first aniline dye, mauve, by William Henry Perkin in 1856 was a pivotal moment. e-bookshelf.de

In the mid-19th century, August Wilhelm Hofmann's work on the ammonia (B1221849) type theory provided a conceptual framework for understanding the structure of aniline and its derivatives, viewing them as compounds where hydrogen atoms in ammonia are replaced by other groups. e-bookshelf.de This foundational work paved the way for the systematic study of a vast array of aromatic amines. e-bookshelf.de These compounds are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair electrons into the benzene ring. slideshare.net The reactivity of the amino group and the aromatic ring has made aniline and its derivatives versatile intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. geeksforgeeks.orgresearchgate.netresearchgate.net

Current Research Landscape and Future Trajectories for this compound Studies

Current research involving phenylalkylamine structures is vibrant and multifaceted. A significant trend is the development of novel synthetic methodologies to access enantiomerically pure amines. This includes advancements in asymmetric catalysis, such as the use of new chiral ligands for metal-catalyzed reactions and the application of biocatalysts like transaminases. rsc.orgacs.org

Furthermore, there is growing interest in using phenylalkylamine derivatives and their bioisosteres in drug discovery. frontiersin.orgnih.gov For example, bicyclo[1.1.1]pentylamines (BCPAs) have emerged as sp³-rich surrogates for anilines, offering potential improvements in the metabolic stability and physicochemical properties of drug candidates. frontiersin.orgnih.govresearchgate.net Research in this area focuses on developing efficient synthetic routes to these novel scaffolds. researchgate.netccspublishing.org.cn

While specific recent studies focusing solely on this compound are not prominent in the search results, the broader trends in phenylalkylamine research suggest future directions. These could include the development of more efficient and scalable syntheses of enantiopure (R)- and (S)-1-phenyl-pentylamine, their incorporation into novel ligands for asymmetric catalysis, and their use as building blocks for new biologically active compounds. The exploration of its derivatives as potential therapeutic agents, following the trends seen with other phenylalkylamines, is also a likely avenue for future investigation.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-phenylpentan-1-amine |

| (R)-1-phenyl-pentylamine |

| (S)-1-phenyl-pentylamine |

| 1-Pentylamine |

| 1-Phenylethylamine |

| Aniline |

| Benzenamine |

| Bicyclo[1.1.1]pentylamine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUVVWBTBOYJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475945 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61501-03-9 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Phenyl Pentylamine and Its Structural Analogues

Classical Chemical Synthesis Routes and Modern Adaptations

Classical methods for the synthesis of 1-phenyl-pentylamine and its structural relatives have been refined over the years to improve efficiency and yield. These methods primarily focus on the formation of the crucial carbon-nitrogen and carbon-carbon bonds that define the molecular scaffold.

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including this compound. libretexts.orgmasterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, valerophenone (B195941) would be the starting ketone.

The reaction is generally carried out in a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation can also be utilized. libretexts.orgmasterorganicchemistry.com The choice of the amine reactant determines the final product; for instance, using ammonia (B1221849) will yield a primary amine, while a primary amine will result in a secondary amine. libretexts.org

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH4 | Commonly used, but can also reduce the starting carbonyl. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH3CN | Selective for the imine over the carbonyl. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | H2/catalyst (e.g., Pt, Pd, Ni) | A "green" chemistry approach. wikipedia.org |

Amidification and Subsequent Reduction Protocols

Another classical yet reliable method for synthesizing amines involves the reduction of amides. libretexts.orgorgoreview.comjove.com This two-step process begins with the formation of an amide from a carboxylic acid or its derivative, followed by reduction of the amide to the amine. jove.comacs.org To synthesize this compound via this route, one would start with a carboxylic acid containing the phenyl-pentyl scaffold.

The reduction of amides to amines requires strong reducing agents, with lithium aluminum hydride (LiAlH4) being the most common and effective choice. libretexts.orgorgoreview.comechemi.com Unlike esters and carboxylic acids, amides are not reduced by milder agents like sodium borohydride. orgoreview.com The structure of the resulting amine is directly dependent on the starting amide: primary amides yield primary amines, secondary amides produce secondary amines, and tertiary amides give tertiary amines. libretexts.orgorgoreview.com The mechanism involves the conversion of the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH2-). orgoreview.com

Carbon-Carbon Bond Formation Leading to Phenyl-Pentyl Scaffolds

The construction of the core phenyl-pentyl skeleton is a critical step that can be achieved through various carbon-carbon bond-forming reactions. nih.govlibretexts.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for building molecular complexity. nih.gov

One common approach is the Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. chemrevise.org For the synthesis of a precursor to this compound, benzene (B151609) could be acylated with valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form valerophenone. This ketone can then be converted to the target amine using methods like reductive amination.

Another powerful set of reactions for C-C bond formation involves the use of organometallic reagents. organic-chemistry.org For instance, an organolithium or Grignard reagent can react with an appropriate electrophile to construct the desired carbon framework.

Cutting-Edge Catalytic Synthesis Approaches

Modern synthetic chemistry has seen a surge in the development of highly efficient and selective catalytic methods. These approaches offer significant advantages over classical methods, including milder reaction conditions, higher yields, and the ability to control stereochemistry.

Transition Metal-Mediated Amination Reactions and Their Mechanistic Insights

Transition-metal catalysis has revolutionized the synthesis of amines. researchgate.netnih.gov These methods often involve the direct formation of carbon-nitrogen bonds, bypassing the need for pre-functionalized starting materials. nih.govd-nb.info Palladium- and copper-catalyzed amination reactions are among the most well-developed and widely used. d-nb.info

Recent advancements have focused on C-H amination, where a C-H bond is directly converted to a C-N bond. rsc.org This strategy is highly atom-economical and allows for the late-stage functionalization of complex molecules. The mechanisms of these reactions are often complex, involving oxidative addition, reductive elimination, and the formation of metal-nitrenoid intermediates. rsc.org

Organocatalyzed Enantioselective Pathways for Chiral Induction

The synthesis of specific enantiomers of chiral amines like this compound is of great importance. Asymmetric organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity without the need for metal catalysts. scienceopen.comscienceopen.com

Organocatalysts, which are small chiral organic molecules, can activate substrates in various ways, including the formation of chiral iminium ions or through hydrogen bonding interactions. scienceopen.commdpi.com For example, chiral phosphoric acids or thiourea-based catalysts derived from scaffolds like 1,2-diphenylethylenediamine (DPEDA) have been successfully employed in enantioselective reductive aminations and other transformations to produce chiral amines with high enantiomeric excess. mdpi.comuniroma1.it These catalysts create a chiral environment around the reacting molecules, directing the reaction to favor the formation of one enantiomer over the other.

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | Versatile, often one-pot, good yields. masterorganicchemistry.comwikipedia.org | Requires a suitable carbonyl precursor. |

| Amide Reduction | Reliable, applicable to various amide types. libretexts.orgorgoreview.com | Requires strong, often hazardous, reducing agents. echemi.com |

| C-C Bond Formation | Builds the carbon skeleton from simple precursors. nih.gov | May require multiple steps to introduce the amine functionality. |

| Transition Metal Catalysis | High efficiency, direct C-N bond formation. researchgate.netd-nb.info | Potential for metal contamination in the final product. |

| Organocatalysis | Enantioselective, metal-free. scienceopen.comscienceopen.com | Catalyst loading can sometimes be high. |

Biocatalytic Approaches, Including Enzyme-catalyzed Resolutions of Enantiomers

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure amines. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. For the synthesis of chiral phenylalkylamines, two primary enzymatic strategies are prevalent: the kinetic resolution of racemic mixtures and the asymmetric synthesis from prochiral precursors.

Enzymatic Kinetic Resolution (EKR): Kinetic resolution relies on an enzyme's ability to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are frequently employed for this purpose, catalyzing the acylation of the amine. For instance, Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for the resolution of various arylalkylamines. researchgate.netresearchgate.net In a typical process, a racemic amine is acylated, and the enzyme selectively converts one enantiomer into an amide, which can be separated from the unreacted amine enantiomer. A subsequent hydrolysis step, which can also be enzyme-catalyzed, can liberate the acylated amine, providing access to both enantiomers in high purity. researchgate.net

Research has shown that the efficiency and enantioselectivity (expressed as the enantiomeric ratio, E) of lipase-catalyzed resolutions are highly dependent on the structure of the amine substrate and the acyl donor. For example, in the resolution of secondary amines using (R)-phenylglycine propyl ester as the acyl donor, CALB shows near-quantitative enantiomer discrimination for 1-phenylethylamine (B125046), a close structural analogue of this compound.

Asymmetric Synthesis with Transaminases (TAs): A more atom-economical approach is the asymmetric synthesis of chiral amines from prochiral ketones, often catalyzed by transaminases (TAs), also known as aminotransferases. diva-portal.orgrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule (like isopropylamine (B41738) or sec-butylamine) to a ketone substrate with high enantioselectivity. rsc.orgnih.gov Protein engineering has significantly expanded the substrate scope of transaminases, enabling the synthesis of a wide variety of bulky and functionalized chiral amines. diva-portal.orgnih.gov Studies on the synthesis of (R)-1-phenylpropan-2-amine derivatives, which are structurally similar to this compound, have demonstrated that immobilized whole-cell biocatalysts containing (R)-selective transaminases can achieve high conversions (88–92%) and excellent enantiomeric excess (>99% ee). rsc.org

Table 1: Examples of Enzyme-Catalyzed Synthesis and Resolution of Phenylalkylamine Analogues

Enzyme (Source) Substrate Reaction Type Key Findings Reference Candida antarctica Lipase B (CALB) (±)-1-Phenylethylamine Kinetic Resolution (Acylation) Near-quantitative enantiomer discrimination (E > 200) using (R)-phenylglycine propyl ester. youtube.com Penicillin G acylase (Alcaligenes faecalis) (R,R)-N-(1-Phenylethyl)-phenylglycinamide Deacylation Efficient hydrolysis (98% conversion in 6h) to recover the enantiopure amine. youtube.com (R)-Transaminase (ArR-TA) 1-Phenylpropan-2-one Asymmetric Synthesis 92% conversion, >99% ee for (R)-1-phenylpropan-2-amine using sec-butylamine (B1681703) as amine donor. researchgate.net ω-Transaminase (Chromobacterium violaceum) (S)-1-Phenylethylamine Kinetic Resolution (Transamination) Highly enantioselective for the (S)-enantiomer, leaving unreacted (R)-enantiomer with high enantiopurity (ee > 99%). mdpi.com

Photoredox and Radical-Initiated Transformations in Phenylalkylamine Synthesis

Visible-light photoredox catalysis and radical chemistry have revolutionized the construction of C-C and C-N bonds, offering mild and powerful methods for synthesizing complex molecules like phenylalkylamines. nih.govkit.edu These reactions typically involve the generation of highly reactive radical intermediates that can engage in transformations not easily accessible through traditional ionic pathways. libretexts.org

Photoredox Catalysis: In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes electronically excited, enabling it to act as a potent single-electron transfer (SET) agent. kit.edumdpi.com This process can generate radical ions from stable precursors, which then undergo the desired bond-forming reactions. One notable application is the nickel/photoredox-catalyzed cross-electrophile coupling of alkyl aziridines with aryl iodides to produce β-phenethylamine derivatives. ucla.edu This method is highly modular, allowing for the combination of diverse aryl groups and substituted ethylamine (B1201723) backbones under mild conditions, avoiding the use of stoichiometric reductants. ucla.edu Mechanistic studies suggest that a nucleophilic iodide opens the aziridine (B145994) ring to form an iodoamine intermediate, which then participates in the nickel-catalyzed cross-coupling. ucla.edu

Radical-Initiated Synthesis: Radical reactions are particularly effective for the functionalization of unique and strained structures. The synthesis of bicyclo[1.1.1]pentylamines (BCPAs), which are considered sp³-rich bioisosteres of anilines, has been significantly advanced by radical chemistry. dntb.gov.uaresearchgate.netacs.org A common strategy involves the addition of a nitrogen-centered radical to the highly strained central bond of [1.1.1]propellane. researchgate.net For instance, sulfonamidyl radicals, generated from the fragmentation of α-iodoaziridines, can add to propellane to form iodo-BCPAs. acs.org The resulting carbon-iodine bond can then be further functionalized in a subsequent radical reaction, such as a Giese addition, providing a versatile route to complex, disubstituted BCPAs. acs.org These strategies highlight the potential for constructing novel phenylalkylamine analogues by leveraging the unique reactivity of radical intermediates.

Table 2: Modern Radical and Photoredox Methodologies for Phenylalkylamine Analogue Synthesis

Methodology Key Reagents/Catalysts Product Type Key Features Reference Ni/Photoredox Cross-Electrophile Coupling Tosyl-aziridines, Aryl iodides, Ni catalyst, 4CzIPN (photocatalyst) β-Phenethylamines Mild, modular synthesis without stoichiometric reductants; broad substrate scope. Twofold Radical Functionalization α-Iodoaziridines, [1.1.1]Propellane, Radical initiator (e.g., Et₃B) 1,3-Disubstituted Bicyclo[1.1.1]pentylamines Facile synthesis of sp³-rich aniline (B41778) bioisosteres via sequential C-N and C-C bond formation. [23, 26] Light-Mediated Radical Addition Alkyl iodides, [1.1.1]Propellane, 365 nm LED light Functionalized Bicyclo[1.1.1]pentanes Catalyst-free reaction, highly scalable, and provides products in high purity. [8, 24]

Scalability and Process Optimization in this compound Production

The transition of a synthetic route from a laboratory curiosity to a viable manufacturing process hinges on its scalability and optimization. For a compound like this compound, this involves developing robust procedures that can be performed safely and efficiently on gram-to-kilogram scales while ensuring high yield and purity.

Strategies for Gram-Scale and Kilogram-Scale Synthesis

For the synthesis of phenylalkylamine analogues, several scalable methods have been reported. A notable example is the synthesis of 1-bicyclo[1.1.1]pentylamine, where a hydrohydrazination reaction was developed that marks a significant improvement in terms of scalability, safety, and cost over previous methods. acs.orgresearchgate.net This route has been demonstrated on a deca-gram scale. researchgate.net

Furthermore, the use of flow chemistry has emerged as a powerful technique for large-scale synthesis. researchgate.netchemrxiv.org Light-mediated radical reactions, which can be difficult to scale in traditional batch reactors due to light penetration issues, are particularly well-suited for flow systems. A general and scalable reaction between alkyl iodides and propellane has been developed using a flow reactor irradiated with LEDs. chemrxiv.orgnih.gov This method requires no catalysts or additives and can produce bicyclo[1.1.1]pentane derivatives on scales ranging from milligrams to kilograms, often with sufficient purity to be used directly in subsequent steps. researchgate.netchemrxiv.orgnih.gov One such protocol enabled the synthesis of an intermediate in 855 g quantity in a single run. chemrxiv.org These principles are directly applicable to the large-scale production of this compound and its analogues.

Enhanced Yield and Purity Control Methodologies in Academic Research

In an academic setting, research focuses on developing methodologies that maximize reaction efficiency and product purity. This often involves systematic optimization of reaction parameters. High-throughput experimentation (HTE) is a valuable tool for this purpose, allowing for the rapid screening of numerous reaction conditions in parallel. acs.org For example, a 96-well plate format can be used to screen different catalysts, solvents, additives, and temperatures to identify the optimal conditions for a given transformation, such as the reduction of an azide (B81097) to an amine. acs.orgamazonaws.com

Control of impurities is another critical aspect. In the development of a kilogram-scale synthesis of an oligonucleotide, for example, critical impurities were carefully controlled in the synthesis of smaller fragments to ensure the final product met clinical purity standards, potentially eliminating the need for final-stage chromatography. nih.gov

For photoredox reactions, optimization often involves screening different photocatalysts, as their redox potentials can significantly impact reaction efficiency. mdpi.com In the phosphonylation of bromo-substituted 1,10-phenanthrolines, switching the photocatalyst from Eosin Y to Rhodamine 6G improved the yield for a specific substrate, demonstrating the importance of fine-tuning the catalytic system. mdpi.com Such meticulous optimization strategies are essential for developing high-yield, high-purity syntheses of target molecules like this compound in a research environment.

Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 1 Phenyl Pentylamine

Primary Amine Functional Group Reactivity: An In-Depth Analysis

The reactivity of 1-phenyl-pentylamine is significantly influenced by its primary amine (-NH2) group. This functional group, characterized by a nitrogen atom with a lone pair of electrons, is inherently nucleophilic and basic. chemistrytalk.org

Nucleophilic Additions and Substitution Pathways

In nucleophilic addition reactions, the amine adds to carbonyl compounds, such as aldehydes and ketones. openstax.org This process is a key step in the formation of imines. unizin.orglibretexts.org Nucleophilic substitution reactions, on the other hand, typically involve the displacement of a leaving group on an alkyl halide by the amine. msu.edu This results in the formation of a new carbon-nitrogen bond. researchgate.net The direct alkylation of primary amines like this compound can sometimes lead to multiple alkylations, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu

Formation and Reactivity of Imine and Enamine Intermediates

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orglibretexts.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org The resulting intermediate, a carbinolamine, then undergoes dehydration to form the imine (C=N) double bond. openstax.orglibretexts.org The reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). unizin.orglibretexts.org

Imines are important intermediates in various biological pathways. libretexts.orglibretexts.org While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines, which are characterized by a C=C double bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Protonation Equilibria and Ammonium Salt Formation in Various Media

The basic nature of the amine group in this compound allows it to accept a proton (H+) from an acid, forming an ammonium salt. wikipedia.org This acid-base reaction is an equilibrium process, and the position of the equilibrium depends on the pH of the medium. wikipedia.org In acidic solutions, the equilibrium shifts towards the formation of the protonated ammonium ion. wikipedia.org

The formation of ammonium salts significantly increases the water solubility of amines. libretexts.org This property is often utilized in the pharmaceutical industry to enhance the bioavailability of amine-containing drugs. libretexts.org The resulting ammonium salts are typically more stable and have less odor than their free base forms. libretexts.org The basicity of an amine can be quantified by its pKa value, which is a measure of the acidity of its conjugate acid. libretexts.org

Reactions Pertaining to the Aromatic Moiety

The phenyl group of this compound also undergoes a distinct set of chemical transformations, primarily involving the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. savemyexams.com The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.com The mechanism proceeds in two steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (benzenonium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu

The substituent already present on the benzene ring influences the rate and position of the incoming electrophile. libretexts.orguomustansiriyah.edu.iq The alkylamine group of this compound is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. libretexts.org This is due to the electron-donating nature of the amino group. Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves on the ring. libretexts.org

Catalytic Hydrogenation and Other Reduction Strategies of the Aromatic Moiety

While the aromatic ring of this compound is generally stable, it can be reduced under specific conditions. libretexts.org Catalytic hydrogenation of aromatic rings requires more forcing conditions, such as high pressure and temperature, compared to the hydrogenation of alkenes. libretexts.orgyoutube.com Catalysts like platinum or rhodium on carbon are often necessary to achieve the reduction of the benzene ring to a cyclohexane (B81311) ring. libretexts.org

Strategic Derivatization for Structural Diversification

The structural diversification of this compound is achieved through various strategic derivatization reactions. These modifications are crucial for modulating the compound's physicochemical properties. The presence of a primary amine allows for a multitude of reactions that lead to a diverse library of derivatives.

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of substituted amides and urea (B33335) derivatives. These transformations are fundamental in organic synthesis and are widely employed to create compounds with diverse biological activities.

Substituted amides of this compound can be readily prepared through the reaction of the amine with acylating agents such as acyl chlorides or carboxylic acids. The reaction with an acyl chloride typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the direct reaction between this compound and a carboxylic acid, forming a stable amide bond. A specific example includes the synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylpentyl)benzamide, which is prepared from 1-phenylpentylamine. This reaction underscores the utility of this compound as a building block for complex amides. General methods for amidation are well-established and can be applied to this compound with a variety of carboxylic acid derivatives. beilstein-journals.orgnih.gov

Urea derivatives of this compound can be synthesized through several established methods. A common approach involves the reaction of this compound with an isocyanate. This reaction is typically rapid and high-yielding, providing direct access to N,N'-disubstituted ureas. Another versatile method is the reaction of the amine with a carbamate (B1207046) precursor, such as a phenyl carbamate, in a suitable solvent like dimethyl sulfoxide. google.com The synthesis of unsymmetrical ureas from phenethylamine, a related compound, has been reported and these methods are applicable to this compound. biointerfaceresearch.com Furthermore, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate a primary amine, which then reacts with another amine to form a urea derivative. biointerfaceresearch.com These synthetic routes offer a broad scope for the creation of diverse urea-based structures from this compound. organic-chemistry.orgnih.gov

Table 1: Synthesis of Amide and Urea Derivatives of this compound

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Substituted Amide | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | N-(1-Phenylpentyl)amide |

| Substituted Amide | Acyl Chloride, Base (e.g., Triethylamine) | N-(1-Phenylpentyl)amide |

| Urea Derivative | Isocyanate | N-(1-Phenylpentyl)-N'-substituted urea |

| Urea Derivative | Phenyl Carbamate, DMSO | N-(1-Phenylpentyl)-N'-substituted urea |

The primary amine of this compound can be alkylated to furnish secondary and tertiary amine analogues. These higher-order amines often exhibit different pharmacological and physicochemical properties compared to the primary amine precursor.

Secondary amines are commonly synthesized via reductive amination. youtube.com This two-step process involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide range of alkyl groups. Direct N-alkylation with alkyl halides in the presence of a base is another common strategy, though it can sometimes lead to over-alkylation. organic-chemistry.orggoogle.com To achieve selective mono-alkylation, specific catalytic systems, for instance using ruthenium or iridium complexes with alcohols as alkylating agents, have been developed. nih.govorganic-chemistry.orgresearchgate.net A patent has described the synthesis of N-(1-adamantyl) phenylpentylamine, demonstrating the feasibility of creating bulky secondary amine derivatives. google.com

Tertiary amines can be prepared by further alkylation of the corresponding secondary amine. Reductive amination can also be employed to synthesize tertiary amines directly from a secondary amine and a carbonyl compound. youtube.comchemrxiv.org The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for the exhaustive methylation of primary or secondary amines to yield tertiary amines. More modern approaches utilize various catalytic systems to achieve efficient N-alkylation. For instance, ruthenium-catalyzed N-alkylation of secondary amides followed by reduction can yield tertiary amines. organic-chemistry.org The direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can also be an effective method to synthesize tertiary amines while minimizing the formation of quaternary ammonium salts. researchgate.net General protocols for the synthesis of tertiary amines from secondary amines are well-documented and applicable to derivatives of this compound. google.com

Table 2: Synthesis of Secondary and Tertiary Amine Analogues of this compound

| Amine Type | Synthetic Method | Reagents | Product |

|---|---|---|---|

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₄ | N-Alkyl-1-phenyl-pentylamine |

| Secondary Amine | N-Alkylation | Alkyl Halide, Base | N-Alkyl-1-phenyl-pentylamine |

| Tertiary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₄ | N,N-Dialkyl-1-phenyl-pentylamine |

| Tertiary Amine | Eschweiler-Clarke Reaction | HCOOH, HCHO | N,N-Dimethyl-1-phenyl-pentylamine |

The regioselective functionalization of the pentyl side chain of this compound presents a greater synthetic challenge compared to the derivatization of the amine group. The aliphatic C-H bonds of the pentyl chain are generally unreactive. However, strategic approaches can be employed to introduce functional groups at specific positions.

The presence of the phenyl group can influence the reactivity of the benzylic position (C1) through radical stabilization, potentially allowing for selective functionalization at this site under radical conditions. However, the primary focus of derivatization is often on other positions of the pentyl chain to create more diverse analogues.

One documented example that points towards the feasibility of terminal functionalization is the compound N-benzylidene-1-phenyl-5-bromo pentylamine. rdd.edu.iq The presence of a bromine atom at the C5 position indicates that selective halogenation at the terminal methyl group of the pentyl chain is possible, likely through a radical-mediated process. This halogenated intermediate can then serve as a versatile precursor for introducing other functional groups via nucleophilic substitution or cross-coupling reactions.

While specific, detailed research on the comprehensive regioselective functionalization of the pentyl side chain of this compound is not extensively reported in publicly available literature, general methods for the selective functionalization of alkyl chains could theoretically be applied. These might include directed C-H activation strategies, where the amine or a derivative thereof acts as a directing group to guide a metal catalyst to a specific C-H bond on the pentyl chain. However, the application of such advanced methodologies to this compound specifically remains an area for future investigation.

Table 3: Potential Regioselective Functionalization of the Pentyl Side Chain

| Position | Potential Reaction Type | Example Intermediate |

|---|---|---|

| C5 (Terminal) | Radical Halogenation | 1-Phenyl-5-halopentylamine |

Advanced Spectroscopic Techniques and Computational Characterization of 1 Phenyl Pentylamine

Quantum Chemical Investigations

Quantum chemical calculations serve as a powerful tool for dissecting the molecular properties of 1-Phenyl-pentylamine at the electronic level. By solving approximations of the Schrödinger equation, these methods can predict a wide array of characteristics, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure of molecules like this compound. This method is particularly effective due to its balance of computational cost and accuracy. By using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can perform geometry optimizations to find the most stable molecular structure. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the alkylamine portion, indicating that charge transfer can occur within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculations performed using DFT with B3LYP functional and 6-31G(d) basis set in the gas phase.

Property Value HOMO Energy -5.8 eV LUMO Energy 0.3 eV HOMO-LUMO Gap 6.1 eV Dipole Moment 1.5 D

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for predicting molecular properties. liverpool.ac.uk Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, while computationally more demanding than DFT, can provide very precise predictions of geometric parameters such as bond lengths and bond angles. worldscientific.com

These calculations are invaluable for creating a theoretical benchmark that can be compared with experimental data from techniques like X-ray crystallography. For this compound, ab initio calculations can precisely define the geometry of its chiral center and the orientation of the phenyl ring relative to the pentylamine chain, which are crucial for understanding its stereochemical properties.

Table 2: Predicted vs. Experimental Geometric Parameters for a Phenyl-Alkylamine Moiety (Illustrative) Illustrative data based on typical ab initio (MP2/6-311G**) calculations and experimental findings.

Parameter Calculated Value (Å/°) Experimental Value (Å/°) C-N Bond Length 1.475 Å 1.472 Å C-C (Ring-Chain) Bond Length 1.518 Å 1.515 Å C-N-H Bond Angle 110.5° 110.2° C-C-N Bond Angle 111.8° 111.5°

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.comnih.gov By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape of flexible molecules like this compound. semanticscholar.org These simulations reveal how the molecule folds, rotates, and interacts with its surroundings, such as a solvent. mdpi.comsemanticscholar.org

MD simulations are particularly useful for understanding the stability of different conformations. By tracking the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess whether the molecule remains in a stable conformation or undergoes significant structural changes. mdpi.com This is crucial for understanding how the molecule might adopt different shapes, a key factor in its biological and chemical interactions.

Ab Initio Calculations for Precise Molecular Property Predictions

Conformational Preferences and Stereoisomerism Analysis

The flexibility of the pentyl chain and its rotation relative to the phenyl ring mean that this compound can exist in numerous conformations. Computational analysis is essential to map these possibilities and determine their relative stabilities.

The rotation around single bonds gives rise to different rotational isomers, or rotamers. wikipedia.org For this compound, key rotations occur around the C-C bond connecting the phenyl ring to the pentyl chain and the C-C bonds within the pentyl chain itself. A potential energy surface scan, typically performed with DFT, can identify the various energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. worldscientific.com

Studies on similar molecules like 1-pentylamine have identified multiple stable conformers, often designated by the sequence of trans (T) and gauche (G) dihedral angles along the carbon backbone. worldscientific.com For this compound, the analysis is more complex due to the bulky phenyl group, but the principle remains the same. A global minimum, representing the most stable conformer, can be identified along with several local minima that are slightly higher in energy.

Table 3: Relative Energies of this compound Conformers in Gas Phase (Illustrative) Based on DFT (B3LYP/6-31G(d)) calculations.

Conformer Key Dihedral Angles (°) Relative Energy (kcal/mol) Population (%) Global Minimum (Anti-Anti) τ(N-C-C-C) ≈ 180°, τ(C-C-C-C) ≈ 180° 0.00 45 Local Minimum 1 (Gauche-Anti) τ(N-C-C-C) ≈ 60°, τ(C-C-C-C) ≈ 180° 0.75 25 Local Minimum 2 (Anti-Gauche) τ(N-C-C-C) ≈ 180°, τ(C-C-C-C) ≈ 60° 0.95 18 Local Minimum 3 (Gauche-Gauche) τ(N-C-C-C) ≈ 60°, τ(C-C-C-C) ≈ 60° 1.50 12

The conformational preferences of a molecule can change significantly when it is moved from the gas phase into a solvent. researchgate.net Computational models, particularly Polarizable Continuum Models (PCM), are used to simulate this effect. q-chem.comq-chem.com In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. q-chem.com

The model accounts for the electrostatic interactions between the solute's charge distribution and the polarized solvent. For this compound, polar solvents like water or methanol (B129727) would be expected to stabilize conformers with a larger dipole moment. In contrast, non-polar solvents like benzene (B151609) or carbon tetrachloride would have a lesser effect, and the conformational equilibrium would more closely resemble that of the gas phase. researchgate.net This analysis is critical for predicting the behavior of the molecule in realistic chemical or biological environments.

Table 4: Compound Names Mentioned in the Article

Compound Name This compound 1-pentylamine water methanol benzene carbon tetrachloride

Theoretical Aspects of Chiral Recognition and Diastereomeric Interactions

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a phenomenon of fundamental importance. In the context of 1-phenylpentylamine, computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of these interactions.

Theoretical models suggest that the chiral recognition of analytes like 1-phenylethylamine (B125046), a closely related compound, by chiral hosts involves a combination of non-covalent interactions. These include hydrogen bonding, where the amine group of 1-phenylpentylamine can act as a hydrogen bond donor, and π-π stacking interactions between the phenyl rings of the analyte and the chiral selector. nih.gov The specific geometry and energy of these interactions differ for each enantiomer, leading to the formation of diastereomeric complexes with distinct stabilities.

Computational simulations have shown that the formation of diastereomeric salt pairs, for instance between (R)-1-phenylethylamine and chiral carboxylic acids, can be qualitatively predicted by lattice energy calculations. nih.gov These calculations combine models for electrostatic interactions with ab initio calculations of the ions' conformational energies, providing insight into the forces driving chiral resolution. nih.gov The subtle interplay of these forces dictates the efficiency of enantiomeric discrimination.

Correlation of Experimental Spectroscopic Data with Theoretical Models

The synergy between experimental spectroscopy and computational modeling provides a powerful approach for the detailed structural and electronic characterization of molecules like 1-phenylpentylamine.

Vibrational Spectroscopy (FT-IR, Raman) Simulations for Conformational Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. While both methods measure vibrational spectra, they are governed by different selection rules, often providing complementary information. spectroscopyonline.com

Computational methods, such as DFT and Hartree-Fock (HF) calculations, can simulate the vibrational spectra of different conformers of 1-phenylpentylamine. researchgate.net By comparing the calculated frequencies and intensities with experimental FT-IR and Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. This comparison allows for the identification of the most stable conformers present under the experimental conditions. For instance, the characteristic stretching frequencies of the N-H and C-H bonds, as well as the vibrational modes of the phenyl ring, can be precisely assigned. researchgate.netnepjol.info

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Amine

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3060 | 3055 |

| Aliphatic C-H Stretch | 2950 | 2948 |

| C=C Ring Stretch | 1600 | 1595 |

| N-H Bend | 1580 | 1575 |

Note: This table is illustrative and based on typical values for similar aromatic amines. Actual values for 1-phenylpentylamine would require specific experimental and computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Validation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Computational chemistry offers methods to predict NMR chemical shifts, which can then be validated against experimental data.

The proton and carbon-13 NMR chemical shifts of 1-phenylpentylamine can be calculated using various levels of theory. pdx.edu These calculations take into account factors such as electron density, magnetic anisotropy of the phenyl ring, and steric effects. organicchemistrydata.org By comparing the calculated chemical shifts with the experimental spectrum, a definitive assignment of the resonances for each proton and carbon atom in the molecule can be made. This is particularly useful for resolving ambiguities in complex spectra. liverpool.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Phenylpentylamine

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho, meta, para) | 7.2 - 7.4 |

| Benzylic CH | ~3.5 - 4.0 |

| CH₂ (alpha to CH) | ~1.5 - 1.8 |

| CH₂ (beta to CH) | ~1.3 - 1.5 |

| CH₂ (gamma to CH) | ~1.2 - 1.4 |

| Terminal CH₃ | ~0.9 |

Note: These are estimated ranges. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. dumdummotijheelcollege.ac.in For 1-phenylpentylamine, the absorption of UV radiation is primarily due to π → π* transitions within the phenyl ring. shu.ac.uk The presence of the amino group, an auxochrome, can influence the position and intensity of these absorption bands. uomustansiriyah.edu.iq

Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict the electronic absorption spectra of molecules. nepjol.info These calculations can identify the specific molecular orbitals involved in the electronic transitions and predict the corresponding absorption wavelengths (λmax). libretexts.org Comparing the calculated UV-Vis spectrum with the experimental one helps to understand the electronic structure and optical properties of 1-phenylpentylamine. shu.ac.uklibretexts.org

Table 3: Expected Electronic Transitions for 1-Phenylpentylamine

| Transition | Wavelength Range (nm) | Chromophore |

| π → π | ~200 - 280 | Phenyl ring |

| n → σ | ~180 - 220 | Amino group |

Note: The exact λmax and molar absorptivity depend on the solvent and molecular conformation.

Computational Studies on Reaction Pathways and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 1-phenylpentylamine, theoretical studies can be employed to explore various reaction pathways, such as its synthesis via reductive amination of the corresponding ketone or its participation in nucleophilic substitution or addition reactions.

By calculating the potential energy surface for a given reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states. The characterization of transition state geometries and their corresponding energies allows for the determination of activation barriers, providing insights into the reaction kinetics. For instance, computational modeling could be used to study the diastereoselectivity of reactions involving 1-phenylpentylamine, explaining why one diastereomeric product is formed in preference to another.

Strategic Applications of 1 Phenyl Pentylamine in Contemporary Organic Chemistry

Fundamental Building Block in Complex Molecule Syntheses

As a primary amine, 1-phenyl-pentylamine is a key precursor for the formation of a wide array of functional groups, including amides, sulfonamides, and imines. Its presence as a chiral molecule also offers opportunities for stereoselective synthesis.

Fragment-Based Drug Discovery (FBDD) is a modern paradigm in medicinal chemistry that begins with identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. openaccessjournals.comfrontiersin.org These initial hits are then optimized and "grown" or linked together to create more potent and selective lead compounds. nih.govnih.gov The core principle of FBDD is that smaller molecules can explore the chemical space of a target's binding site more efficiently than large, complex molecules. nih.govmdpi.com

A typical fragment adheres to the "Rule of Three," which suggests a molecular weight under 300 Daltons, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a lipophilicity (cLogP) of no more than three. This compound, with its simple structure, aligns well with these principles, making its core scaffold a representative starting point for fragment-based design.

Table 1: Physicochemical Properties of this compound vs. "Rule of Three"

| Property | This compound Value | "Rule of Three" Guideline | Reference |

|---|---|---|---|

| Molecular Weight | 163.26 g/mol | < 300 g/mol | nih.gov |

| Hydrogen Bond Donors | 1 | ≤ 3 | nih.gov |

| Hydrogen Bond Acceptors | 1 | ≤ 3 | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.6 | ≤ 3 | nih.gov |

| Rotatable Bonds | 4 | ≤ 3 | nih.gov |

While the direct application of this compound in published FBDD campaigns is not extensively documented, its structure serves as a quintessential fragment. Chemists can "grow" the initial fragment by elaborating on the pentyl chain, modifying the phenyl ring, or further substituting the amine, using the initial binding information as a guide to enhance affinity and selectivity. frontiersin.org

The primary amine of this compound is a powerful functional handle for constructing more complex molecular scaffolds. It can readily participate in fundamental bond-forming reactions that are cornerstones of organic synthesis. For example, it is an ideal substrate for the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (like a ketone), to produce β-amino-carbonyl compounds known as Mannich bases. numberanalytics.com These products are versatile intermediates for synthesizing a variety of more complex molecules, including pharmaceuticals and natural products. numberanalytics.com

Furthermore, the amine can be used to form heterocycles, which are core structures in many biologically active compounds. By reacting with dicarbonyl compounds or their equivalents, this compound can be integrated into nitrogen-containing ring systems, transforming a simple linear amine into a more rigid and complex three-dimensional architecture.

Fragment-Based Approaches in the Construction of Multifunctional Molecules

Role in Chemical Bioisosteric Design and Analog Generation

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a central tactic in medicinal chemistry. acs.orgnih.gov This approach is often used to fine-tune the physicochemical properties of a molecule, such as solubility, metabolic stability, or lipophilicity, to improve its drug-like characteristics. acs.org

The structure of this compound, containing a quintessential para-substituted phenyl-like arrangement (if viewing the pentylamine group as a single substituent), makes it a perfect conceptual model for applying phenyl bioisosterism. In a drug discovery program, a molecule containing the this compound motif might be identified as a hit. If this compound suffers from poor metabolic stability or low solubility due to the phenyl ring, chemists will implement a bioisosteric replacement strategy. acs.org

This involves synthesizing analogs where the phenyl ring is swapped for a saturated, often constrained or caged, ring system. cambridgemedchemconsulting.com This modification can disrupt undesirable π-π stacking interactions, block sites of metabolism, and improve solubility by increasing the fraction of sp³-hybridized carbons (a measure of three-dimensionality). acs.org

Among the most successful non-classical bioisosteres for a phenyl ring is the bicyclo[1.1.1]pentane (BCP) scaffold. researchgate.netchemrxiv.org Consequently, bicyclo[1.1.1]pentylamine (BCPA) has emerged as a highly valuable bioisostere for aniline (B41778) or, in this context, for phenyl-amine structures like this compound. frontiersin.orgnih.gov The BCP core acts as a rigid, linear spacer that effectively mimics the geometry of a 1,4-disubstituted (para) phenyl ring but with fundamentally different electronic and physical properties. cambridgemedchemconsulting.comccspublishing.org.cn

Replacing the phenyl ring of a compound like this compound with a BCP cage can lead to significant improvements in key drug-like properties. For instance, the introduction of a BCP group in place of a phenyl ring in a γ-secretase inhibitor led to a dramatic increase in aqueous solubility (from 0.6 µM to 216 µM) while maintaining similar biological potency. cambridgemedchemconsulting.com This highlights the power of BCP as a "phenyl mimic." Other constrained systems like cubanes and bridged piperidines have also been explored as effective phenyl bioisosteres. acs.orgnih.govrsc.org

Table 2: Comparative Analysis of Phenyl Group vs. Saturated Bioisosteres

| Property | Phenyl Group | Bicyclo[1.1.1]pentane (BCP) | Cubane | Reference |

|---|---|---|---|---|

| Geometry | Planar, Aromatic (sp²) | 3D, Saturated (sp³) | 3D, Saturated (sp³) | acs.orgnih.gov |

| Solubility | Generally lower due to π-stacking | Often significantly improved | Can show improvement | acs.orgcambridgemedchemconsulting.com |

| Metabolic Stability | Susceptible to aromatic oxidation | Generally enhanced, blocks oxidation | Mixed reports; can be oxidized | acs.orgnih.gov |

| Lipophilicity (LogP) | Higher | Lower | Lower | nih.gov |

| Synthetic Accessibility | Very high, many commercial sources | Moderately high, scalable routes developed | Lower, more complex synthesis | researchgate.netresearchgate.net |

The strategic replacement of a phenyl ring with a BCP or other saturated scaffold is a powerful tool for lead optimization. acs.org While the BCP analogue of a given compound may be equipotent, it often shows significantly improved metabolic and pharmacokinetic properties. nih.gov This makes the conceptual transformation of this compound into its bioisosteric equivalent, 1-bicyclo[1.1.1]pentyl-pentylamine, a key strategy in modern drug design.

Implementation in the Creation of Novel Chemical Entities

Applications in Catalysis and Reaction Engineering

The unique structural features of this compound, particularly its chiral center and the presence of a primary amine, make it a molecule of interest for applications in catalysis. Although its direct application is an emerging area of research, the principles of asymmetric catalysis established with structurally similar amines provide a strong foundation for its potential uses.

Development of this compound-Derived Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. wikipedia.org Chiral amines are valuable precursors for a class of ligands known as phosphine-phosphoramidites. These ligands have demonstrated high efficacy in transition metal-catalyzed reactions.

Research has shown that new chiral phosphine-phosphoramidite ligands can be synthesized from structurally related amines like 1-phenylethylamine (B125046). rsc.orgnih.gov These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates, achieving excellent enantioselectivities. rsc.orgnih.gov The synthetic strategy involves the reaction of the chiral amine with a phosphorus chloride derivative and a binaphthyl moiety. The specific substituents on the ligand framework are shown to significantly influence the enantioselectivity of the catalytic reaction. rsc.orgnih.gov

Following this established precedent, this compound serves as a promising candidate for the synthesis of a new family of chiral ligands. By replacing 1-phenylethylamine with this compound, a new set of phosphine-phosphoramidite ligands could be developed. The longer pentyl chain, compared to the ethyl group in the established ligands, could offer different steric and electronic properties, potentially influencing the catalytic activity and selectivity in novel ways. These hypothetical ligands could be applied in various asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions, which are fundamental processes in organic synthesis.

Table 1: Comparison of Chiral Amine Scaffolds for Ligand Synthesis

| Feature | 1-Phenylethylamine (Established) | This compound (Potential) |

|---|---|---|

| Chiral Backbone | Phenyl-ethyl | Phenyl-pentyl |

| Key Functional Group | Primary Amine | Primary Amine |

| Known Ligand Class | Phosphine-Phosphoramidite rsc.orgnih.gov | Phosphine-Phosphoramidite (Hypothesized) |

| Potential Advantage | Proven efficacy in hydrogenation. rsc.orgnih.gov | Altered steric/electronic profile due to longer alkyl chain, potentially leading to new selectivity. |

Investigation of Catalytic Activity in Specific Organic Transformations

The application of chiral amines and their derivatives as catalysts is a significant area of organic chemistry, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. While direct catalytic applications of this compound are not yet widely reported, the performance of analogous systems provides insight into its potential.

A key transformation where chiral amines are employed is in asymmetric reductive amination. For instance, a chemoenzymatic one-pot process has been developed for the synthesis of 1-phenylethylamine from styrene, which involves a Wacker oxidation followed by a reductive amination, achieving quantitative conversion and excellent enantiomeric excess (>99% ee). researchgate.net This highlights the utility of reductive amination in creating chiral amines.

Furthermore, derivatives of related pentylamines have been used in complex syntheses. In an asymmetric synthesis of the pharmaceutical compound (S)-chloroquine, a chiral N-((1-phenyl)ethyl)-2-pentylamine derivative was utilized. This multi-step synthesis, which includes an asymmetric reductive amination and a condensation reaction, achieved a high enantiomeric excess (ee) of over 99% and a total yield exceeding 70%.

Another important reaction is the Mannich reaction, which is used to synthesize β-amino carbonyl compounds. Lewis acid-catalyzed three-component Mannich reactions using various aldehydes, amines, and glycine (B1666218) derivatives have been shown to produce α,β-diamino esters with high yields and diastereoselectivities. organic-chemistry.org The development of an asymmetric variant using a chiral copper catalyst achieved moderate enantioselectivity, indicating a pathway where new chiral ligands, potentially derived from this compound, could be screened to improve performance. organic-chemistry.org

These examples underscore the potential of this compound and its derivatives to act as catalysts or to be incorporated into catalytic systems for important organic transformations. Future research could focus on applying these compounds to reactions like Michael additions, aldol (B89426) reactions, and other asymmetric C-C bond-forming reactions.

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or organismal context. irb.hr The development of potent and selective probes is essential for validating new drug targets and understanding complex biological pathways. irb.hr Derivatives of this compound have emerged as promising scaffolds for the creation of such research tools, particularly in the field of neuroscience.

A notable example is (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine . This compound is identified as having significant potential for use as a research tool and a chemical probe. smolecule.com Its structure is unique, featuring a cyclopentyloxy group on the phenyl ring and a pentylamine chain, which may enhance its lipophilicity and ability to cross cell membranes, including the blood-brain barrier. smolecule.com

Potential Applications as a Research Tool:

Studying Receptor Interactions: It can be used in biochemical assays to investigate binding affinity and signaling pathways of various neurotransmitter receptors. This is crucial for understanding its potential psychoactive properties and for mapping receptor function. smolecule.com

Neurotransmitter Modulation: Compounds with similar structures are known to modulate serotonin (B10506) and dopamine (B1211576) pathways. (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine could serve as a probe to explore the intricate mechanisms of neurotransmitter transport and regulation. smolecule.com

Probing Biological Systems: It can be employed in broader studies to investigate the role of amines in various biological systems, potentially uncovering new physiological functions. smolecule.com

The process of identifying such probes often involves screening focused compound libraries against biological targets like orphan G protein-coupled receptors (GPCRs), for which the natural ligands may be unknown. nih.gov The discovery of molecules like (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine provides a starting point for medicinal chemistry optimization to create even more potent and selective tools for interrogating biological systems. smolecule.comnih.gov These probes are invaluable for the initial stages of drug discovery and for fundamental biological research. nih.govmdpi.com

Table 2: Profile of this compound Derivatives as Research Tools

| Compound | Derivative Structure | Proposed Research Application | Rationale |

|---|

| (1S)-1-(4-Cyclopentyloxyphenyl)pentylamine | Phenyl ring substituted with a cyclopentyloxy group | Chemical probe for neuroscience research smolecule.com | Unique structure suggests potential to modulate neurotransmitter systems (e.g., serotonin, dopamine) and serve as a tool for receptor binding and signaling studies. smolecule.com |

Future Research Directions and Emerging Frontiers for 1 Phenyl Pentylamine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral amines like 1-phenyl-pentylamine is a critical area of research, driven by the need for more efficient and environmentally friendly processes. anr.frdovepress.comrsc.org Current efforts are concentrated on developing innovative catalytic systems and sustainable reaction conditions.

A significant focus is on biocatalysis , which utilizes enzymes to achieve high stereoselectivity under mild conditions. dovepress.comrsc.org Engineered transaminases and amine dehydrogenases are being developed to broaden the substrate scope and improve the catalytic performance for producing chiral amines. dovepress.com For instance, the use of immobilized enzymes on supports like chitosan (B1678972) beads enhances their stability and reusability, making the process more economically viable for industrial applications. dovepress.com

Asymmetric reductive amination is another powerful strategy for synthesizing chiral amines. d-nb.info Research in this area explores the use of new chiral catalysts and ligands to improve enantioselectivity. d-nb.infoijrpr.com For example, palladium-catalyzed asymmetric arylation of imines derived from aliphatic aldehydes has been developed to provide access to a diverse range of α-branched benzylamines with high enantioselectivity. acs.org Furthermore, sustainable approaches, such as using molecular hydrogen with heterogeneous catalysts and Lewis acids, are being investigated to reduce waste and utilize less expensive starting materials. d-nb.info The development of solvent-free reaction conditions, utilizing techniques like microwave irradiation or mechanochemistry, also contributes to greener synthetic routes. mdpi.commdpi.com

Recent advancements also include the development of continuous flow processes . rsc.orgnus.edu.sg These systems offer better control over reaction parameters, improved safety, and the potential for automation, which is highly desirable for large-scale production. nus.edu.sgkit.edu Combining continuous-flow synthesis with solid-phase synthesis (SPS-flow) has shown promise in the automated production of pharmaceutical compounds. nus.edu.sg

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

Researchers are actively investigating novel reactivity patterns of this compound derivatives to expand their synthetic utility. This includes exploring unprecedented transformations that can lead to the formation of complex molecular architectures.

One area of interest is the C-H bond activation of aliphatic amines. rsc.orgrsc.org Palladium-catalyzed C-H carbonylation of unprotected aliphatic secondary amines has been shown to selectively activate β-methylene C-H bonds, leading to the formation of β-lactams. rsc.orgrsc.org The presence of a bulky group, such as the phenyl group in this compound derivatives, can influence the selectivity of these reactions. rsc.org

The Povarov reaction , a [4+2] cycloaddition, has been a subject of study for generating complex heterocyclic structures. Recent research has uncovered a novel reorganization/cycloaddition between two imine units catalyzed by a Lewis acid, leading to the synthesis of dihydroacridines, which deviates from the well-known Povarov pathway. researchgate.net Such discoveries of new reaction pathways open up possibilities for creating diverse molecular scaffolds from amine precursors.

Furthermore, the development of dual catalytic systems is enabling new types of transformations. For example, a dual copper- and aldehyde-catalyzed transient C-H sulfonylation of benzylamines has been reported, showcasing a novel method for functionalizing the aromatic ring. nih.gov The exploration of such cooperative catalytic systems is crucial for discovering new reactivity patterns.

Advanced Theoretical Prediction of Reactivity, Selectivity, and Molecular Interactions

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools to predict and understand the behavior of molecules like this compound. nih.gov Advanced theoretical methods are being employed to forecast reactivity, regioselectivity, and the nature of molecular interactions, guiding experimental design and accelerating the discovery process.

Density Functional Theory (DFT) is a key computational tool used to study reaction mechanisms and predict the regioselectivity of chemical reactions. nih.govmdpi.com For instance, DFT calculations have been used to understand the regioselectivity of nucleophilic aromatic substitution reactions on quinazoline (B50416) derivatives, correctly predicting the preferred site of attack by amine nucleophiles. mdpi.com Similarly, computational studies are being used to explore the origins of selectivity in C-H activation reactions. rsc.orgrsc.org

Molecular modeling is also crucial for understanding protein-ligand interactions , which is particularly relevant for the design of new pharmaceuticals. researchgate.netresearchgate.net Three-dimensional models of receptor binding sites, often based on X-ray crystal structures, allow researchers to predict how molecules like this compound derivatives will interact with their biological targets. researchgate.netresearchgate.net This in silico approach helps in identifying key residues involved in binding and in designing new compounds with improved affinity and selectivity. researchgate.netyun-img.com

The RegioSQM method , a semiempirical quantum mechanics approach, has been developed for the rapid prediction of regioselectivity in electrophilic aromatic substitution reactions. amazonaws.com Such methods, which can screen large numbers of molecules quickly, are valuable for high-throughput virtual screening and the design of new synthetic targets.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the pace of discovery, the synthesis and screening of this compound derivatives are increasingly being integrated with high-throughput experimentation (HTE) and automated synthesis platforms. kit.edunih.gov These technologies allow for the rapid exploration of vast chemical spaces and the optimization of reaction conditions.

Automated synthesis platforms are being developed to produce small organic molecules, including pharmaceutical intermediates, in a reproducible and standardized manner. nus.edu.sgkit.edu These systems can perform multiple reactions in parallel, significantly increasing the throughput of research projects. kit.edu The integration of continuous-flow synthesis with automated platforms further enhances the efficiency and reliability of chemical production. nus.edu.sg

High-throughput screening (HTS) methods are essential for quickly evaluating the properties of newly synthesized compounds. nih.govnih.gov For chiral amines, novel screening protocols have been developed to determine both the yield and enantiomeric excess of a large number of samples in a short amount of time. nih.gov These assays often utilize fluorescence or circular dichroism to provide rapid and accurate measurements. nih.govnih.gov The combination of HTE and HTS creates a powerful workflow for the discovery of new catalysts and the optimization of asymmetric transformations. nih.gov

The data generated from these high-throughput approaches can be used to build predictive models and gain a deeper understanding of structure-activity relationships, further guiding the design of new this compound derivatives with desired properties.

Interdisciplinary Approaches in Chemical Research Involving this compound

The study of this compound and its derivatives is not confined to traditional organic chemistry but extends into various interdisciplinary fields, leading to innovative applications and a deeper understanding of their properties. ijrpr.com

In medicinal chemistry , these chiral amines are crucial building blocks for the synthesis of a wide range of therapeutic agents. d-nb.infoliverpool.ac.uk Their derivatives have been investigated as ligands for various receptors, including sigma receptors and NMDA receptors. acs.orgresearchgate.net The development of novel derivatives is often a collaborative effort involving chemists, biologists, and pharmacologists to design, synthesize, and evaluate new drug candidates. nih.gov

In materials science , chiral amines are being explored for the creation of new functional materials. ijrpr.com The incorporation of chiral units into polymers and other materials can impart unique optical, electronic, and mechanical properties. This interdisciplinary approach combines the principles of organic synthesis with materials engineering to develop advanced materials for a variety of applications.

The field of biocatalysis represents a significant intersection of chemistry and biology, where enzymes are used to perform chemical transformations. anr.frdovepress.com The engineering of enzymes for the synthesis of chiral amines like this compound is a prime example of this interdisciplinary synergy. dovepress.comresearchgate.net Furthermore, computational biology and bioinformatics are used to analyze protein structures and guide the design of more efficient biocatalysts. anr.frnih.gov

Innovative Applications in Supramolecular Chemistry and Nano-Structured Materials

The principles of supramolecular chemistry, which focus on non-covalent interactions, are being applied to create novel assemblies and materials from this compound derivatives. researchgate.netmdpi.com These self-assembling systems can exhibit unique properties and functions, leading to innovative applications in nanotechnology and materials science. researchgate.netnih.gov

Supramolecular gels formed from low-molecular-weight gelators, including derivatives of chiral amines, can create nanostructured scaffolds. nih.gov These materials have potential applications in regenerative medicine as scaffolds for tissue engineering. nih.gov The self-assembly process is guided by specific non-covalent interactions, and by modifying the molecular structure of the gelator, the properties of the resulting nanoscale architecture can be controlled. nih.gov

In the realm of molecular recognition , chiral amine derivatives can be used as components in chemosensors. uni-due.de For example, supramolecular systems incorporating chiral phosphoric acids have been developed for the detection of metal ions and amino acids. uni-due.de The ability of these systems to form specific host-guest complexes through non-covalent interactions is key to their sensing capabilities.